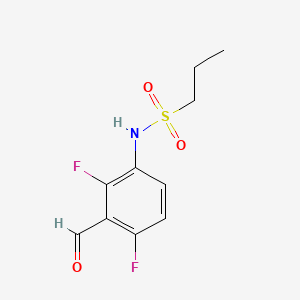

N-(2,4-二氟-3-甲酰基苯基)丙烷-1-磺酰胺

描述

“N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S . It has a molecular weight of 263.26 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. Lithium diisopropylamide, freshly prepared from n-butyllithium and diisopropylamine, is added to the reaction. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78°C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid.Molecular Structure Analysis

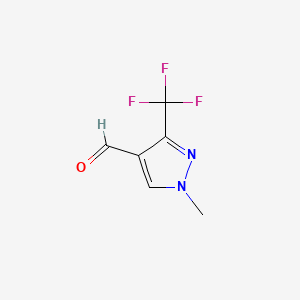

The IUPAC name for this compound is N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide . The InChI string is InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 . The canonical SMILES representation is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.26 g/mol . It has a computed XLogP3-AA value of 1.4 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass are both 263.04277071 g/mol .科学研究应用

环状亚磺酰胺的合成与转化

在二氟(苯磺酰基)甲基的作用下,N-叔丁基亚磺酰亚胺与芳烃之间前所未有的立体选择性 [3+2] 环加成,实现了环状亚磺酰胺的合成。该基团不仅在环加成反应中起关键作用,而且在进一步转化中也起关键作用,允许将二氟环状亚磺酰胺转化为环状磺酰胺 (Ye, Zhang, Ni, Rong, & Hu, 2014).

磺酸盐衍生物的抗菌评估

由 1,3-丙烷和/或 1,4-丁烷内酯合成的磺酸盐衍生物被评估了其抗菌和抗真菌活性。其中,化合物 4-(4-羧吡啶-1-基)丁烷-1-磺酸盐对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的活性。这突出了磺酸盐衍生物作为抗菌剂的潜力 (Fadda, El-Mekawy, & AbdelAal, 2016).

磺酰胺衍生物的电子结构和生物活性

使用实验和计算方法研究了磺酰胺衍生物的电子结构和生物活性。这些研究包括分子对接以探索潜在的抑制剂活性,表明磺酰胺化合物在生物应用中的多功能性 (Vetrivelan, 2019).

磺化嵌段共聚物的燃料电池应用

合成了含有芴基团的磺化聚(芳醚砜)嵌段共聚物,用于燃料电池应用。这些材料显示出有希望的质子传导性和机械性能,表明它们在燃料电池技术中的潜在用途 (Bae, Miyatake, & Watanabe, 2009).

在药物代谢研究中的应用

使用放线菌属制备联芳基双磺酰胺化合物的哺乳动物代谢物,证明了生物催化在药物代谢中的应用。这种方法促进了以足够用于 NMR 结构表征的量生产代谢物,支持药物代谢研究 (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

属性

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQKKCELAQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219886 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide | |

CAS RN |

918523-58-7 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

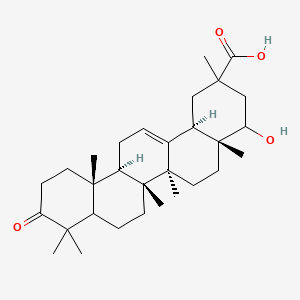

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)